molecular formula C10H11N3O2 B13317181 2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid

2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B13317181
M. Wt: 205.21 g/mol
InChI Key: IFEIUCAOALXQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a pent-3-yn-1-yl amino substituent at position 2 and a carboxylic acid group at position 4.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(pent-3-ynylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-2-3-4-6-11-10-12-7-5-8(13-10)9(14)15/h5,7H,4,6H2,1H3,(H,14,15)(H,11,12,13)

InChI Key

IFEIUCAOALXQFF-UHFFFAOYSA-N

Canonical SMILES

CC#CCCNC1=NC=CC(=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine Core

Starting Materials:

  • 4,Chloropyrimidine-2,6-dicarbonitrile or 4,Chloropyrimidine-2-carboxylic acid derivatives.

Method:

  • Nucleophilic Aromatic Substitution (S_NAr):
    The chloropyrimidine ring undergoes substitution with suitable amines or alkynyl reagents. For example, reacting 4-chloropyrimidine-2,6-dicarbonitrile with an alkyne-bearing amine under basic conditions (e.g., potassium carbonate in DMF) facilitates substitution at the 4-position, forming the pyrimidine ring with desired substituents.

Introduction of the Pent-3-yn-1-yl Amino Group

Approach:

  • Sonogashira Cross-Coupling:
    The terminal alkyne (pent-3-yn-1-yl) can be coupled with a halogenated pyrimidine intermediate using Pd/Cu catalysis, enabling the formation of the carbon–carbon bond at the 6-position.
  • Direct Nucleophilic Substitution:
    Alternatively, the amino group can be introduced via nucleophilic substitution on a suitable leaving group (e.g., halogen) at the 2-position, followed by alkynylation.

Reagents and Conditions:

  • Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) with copper co-catalysts.
  • Solvents such as DMF or THF.
  • Base such as triethylamine or potassium carbonate.

Conversion to Carboxylic Acid

Method:

  • Hydrolysis of Esters or Nitriles:
    If the intermediate contains ester groups, hydrolysis with aqueous acid or base yields the free acid.
  • Oxidation of Alkynes:
    In some cases, terminal alkynes are oxidized to carboxylic acids using reagents like potassium permanganate or ruthenium tetroxide, although this is less common for this specific compound.

Final Functional Group Adjustments

  • Purification:
    The final compound is purified via recrystallization or chromatography techniques.
  • Characterization:
    Confirmed through NMR, MS, and IR spectroscopy.

Data Table Summarizing the Synthesis Routes

Step Reaction Type Reagents Conditions Purpose References
1 Nucleophilic aromatic substitution Amine or alkynyl amine Base (K₂CO₃), DMF Ring substitution
2 Sonogashira cross-coupling Pd catalyst, CuI Pd(PPh₃)₄, CuI, solvent (THF/DMF), heat Attach pent-3-yn-1-yl group
3 Hydrolysis H₂O, HCl or NaOH Reflux Convert ester/nitrile to acid
4 Purification Recrystallization or chromatography - Obtain pure compound General practice

Scientific Research Applications

2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can serve as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities that could be harnessed for medical treatments.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 2) Molecular Weight (g/mol) Key Applications Reference
2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid* Pent-3-yn-1-ylamino ~205.23 (theoretical) Hypothesized antimicrobial/anticancer agent
2-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid But-3-yn-1-ylamino 191.19 Synthetic intermediate
2-(Methylthio)pyrimidine-4-carboxylic acid Methylthio 170.19 Covalent inhibitor precursor
2-(2'-Pyridyl)pyrimidine-4-carboxylic acid 2'-Pyridyl 217.18 Anticancer Ru(II) complexes

*Theoretical values based on structural extrapolation.

Biological Activity

2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a heterocyclic compound characterized by a pyrimidine ring with significant structural complexity due to the presence of an alkyne side chain. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological profile is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C10H11N3O2, with a molecular weight of approximately 205.21 g/mol. The structural features include:

  • A pyrimidine core.
  • A carboxylic acid group at the 4-position.
  • An amino group attached to a pent-3-yne chain at the 2-position.

This unique structure influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, docking studies have suggested potential interactions with the TrmD enzyme from Pseudomonas aeruginosa, indicating that this compound could inhibit bacterial growth effectively .

Table 1: Summary of Antimicrobial Activity Studies

CompoundTargetActivityReference
2-Pentynylamino pyrimidineTrmD enzymeInhibition observed
Related pyrimidine derivativesVarious bacteriaBroad-spectrum activity

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise. The compound's ability to induce apoptosis in cancer cell lines has been noted, although further studies are required to elucidate the specific mechanisms involved. The alkyne side chain may enhance its interaction with cellular targets, thereby increasing its efficacy.

The synthesis of this compound typically involves standard organic reactions such as nucleophilic substitutions and coupling reactions. The presence of the alkyne group is believed to facilitate unique interactions with biological targets, potentially enhancing its activity compared to simpler pyrimidine derivatives .

Case Studies

Several case studies have explored the biological activity of derivatives similar to this compound:

  • Inhibition of Bacterial Growth : A study demonstrated that a related compound inhibited Pseudomonas aeruginosa effectively, showcasing the potential utility of this class of compounds in treating bacterial infections .
  • Anticancer Activity : Another investigation highlighted that compounds with similar structures were effective against various cancer cell lines, suggesting that modifications to the pyrimidine core can yield potent anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrimidine ring. Key steps include:

  • Amination : Reacting 4-chloropyrimidine-4-carboxylic acid with pent-3-yn-1-amine under basic conditions (e.g., NaHCO₃) to introduce the alkyne-substituted amino group .
  • Oxidation/Reduction : Use potassium permanganate (KMnO₄) for controlled oxidation of alkyne groups or lithium aluminum hydride (LiAlH₄) for selective reduction of intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity.
    Optimization Tips : Adjust reaction temperature (60–80°C for amination), stoichiometry (1:1.2 molar ratio of pyrimidine to amine), and inert atmosphere (N₂) to minimize side reactions .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer :

  • UV/Vis Spectroscopy : Confirm λmax at 205 nm and 256 nm (pyrimidine ring π→π* transitions) .
  • NMR : Use <sup>1</sup>H NMR (DMSO-d₆) to verify the alkyne proton (δ 1.8–2.1 ppm) and pyrimidine ring protons (δ 8.2–8.5 ppm) . <sup>13</sup>C NMR identifies the carboxylic acid carbonyl (δ 165–170 ppm) .
  • IR Spectroscopy : Detect O–H (2500–3300 cm⁻¹, broad) and C≡N (2200 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z for C₁₀H₁₀N₃O₂: 220.072) .

Q. What are the primary biological activities reported for this compound, and what assay systems are typically employed?

Methodological Answer :

  • Enzyme Inhibition : Tested via in vitro kinase assays (e.g., EGFR inhibition using ADP-Glo™ Kinase Assay) with IC₅₀ values calculated from dose-response curves .
  • Antimicrobial Activity : Evaluated using broth microdilution (MIC against S. aureus and E. coli) and time-kill assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess selectivity .
    Key Findings : Moderate activity against tyrosine kinases and Gram-positive bacteria, with low cytotoxicity at therapeutic doses .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data?

Methodological Answer :

  • Replicate Studies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to eliminate variability .
  • Orthogonal Assays : Combine enzymatic inhibition data with cellular viability assays (e.g., ATP luminescence vs. apoptosis markers) to confirm mechanisms .
  • Structural Confirmation : Verify compound stability under assay conditions (e.g., HPLC post-assay) to rule out degradation artifacts .
    Example : Discrepancies in IC₅₀ values may arise from differences in enzyme sources (recombinant vs. native); use a single validated source for comparisons .

Q. What computational strategies are recommended to predict binding interactions with enzyme targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1M17). Focus on hydrogen bonds between the carboxylic acid group and Lys721/Thr766 residues .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability; analyze RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Identify critical features (e.g., pyrimidine ring, alkyne spacing) using Schrödinger’s Phase .

Q. How can structure-activity relationship (SAR) studies be systematically conducted using analogs?

Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace pent-3-yn-1-yl with prop-2-yn-1-yl) and assess activity changes .
  • Biological Testing : Compare IC₅₀ values across analogs in kinase assays (Table 1).
  • Data Analysis : Use multivariate regression (e.g., Hansch analysis) to correlate logP, steric bulk, and activity .

Q. Table 1. Key Analogs and Activity Trends

Compound ModificationIC₅₀ (EGFR, nM)LogP
Parent Compound4501.2
2-Methyl substitution6201.5
Prop-2-yn-1-yl (shorter alkyne)3800.9

Q. How should stability issues during storage be addressed?

Methodological Answer :

  • Storage Conditions : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation of the alkyne group .
  • Stability Monitoring : Perform monthly HPLC checks (C18 column, 0.1% TFA/ACN gradient) to detect degradation (e.g., carboxylic acid dimerization) .
  • Lyophilization : For long-term stability, lyophilize the compound and store as a powder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.